6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The presence of chloro and fluorobenzyl substituents further enhances its chemical properties, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biological pathways they regulate. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole: Similar in structure but with a benzo[d]imidazole core.
6-chloro-2-phenethyl-1H-benzo[d]imidazole: Another related compound with a phenethyl group instead of a fluorobenzyl group.
Uniqueness
6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and fluorobenzyl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H8ClFN4 |
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Molecular Weight |
262.67 g/mol |
IUPAC Name |
6-chloro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8ClFN4/c13-12-15-5-9-6-16-18(11(9)17-12)7-8-3-1-2-4-10(8)14/h1-6H,7H2 |
InChI Key |
CWORVADYMSSAHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=NC(=NC=C3C=N2)Cl)F |
Origin of Product |
United States |
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